Technical Guide: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol
Technical Guide: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol
The following technical guide provides an in-depth analysis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol , a specialized heterocyclic building block used in pharmaceutical research.
CAS Number: 877802-01-2[1]
Executive Summary
2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol (CAS 877802-01-2) is a bifunctional heterocyclic intermediate critical for the synthesis of bioactive compounds containing the 1,2,5-thiadiazole core.[1] This scaffold is structurally homologous to the core pharmacophores found in Timolol (a non-selective beta-blocker) and Xanomeline (a muscarinic agonist).[1]
Its value in medicinal chemistry lies in its orthogonal reactivity :
-
Electrophilic Site (C-4): The remaining chlorine atom at position 4 is activated for nucleophilic aromatic substitution (
), allowing the attachment of diverse amine or ether side chains.[1] -
Nucleophilic Handle (-OH): The pendant hydroxyethyl group serves as a handle for esterification, etherification, or intramolecular cyclization.[1]
This guide details the physicochemical properties, synthesis protocols, quality control parameters, and safety standards for this compound.[1]
Chemical Profile & Identification
| Parameter | Specification |
| IUPAC Name | 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol |
| CAS Number | 877802-01-2 |
| Molecular Formula | C |
| Molecular Weight | 193.65 g/mol |
| Structure | 1,2,5-Thiadiazole ring substituted at C3 with |
| Physical State | Off-white to pale yellow solid or viscous oil (purity dependent) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in Water |
| pKa (Calculated) | Base (amine): ~2.5 (reduced basicity due to electron-deficient ring) |
| LogP | ~1.57 |
Synthesis & Manufacturing Methodology
The synthesis of CAS 877802-01-2 relies on a controlled nucleophilic aromatic substitution (
Reaction Mechanism
The 1,2,5-thiadiazole ring is electron-deficient due to the two nitrogen atoms, making the carbons at positions 3 and 4 highly susceptible to nucleophilic attack.[1] The reaction involves the addition of
Key Challenge: Preventing the formation of the bis-substituted impurity (where both chlorines are displaced). This is managed through stoichiometry and temperature control.[1]
Experimental Protocol (Bench Scale)
-
Precursor: 3,4-Dichloro-1,2,5-thiadiazole (CAS 1722-10-7).[1]
-
Reagent:
-Methylethanolamine (CAS 109-83-1).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Base: Triethylamine (Et
N) or Diisopropylethylamine (DIPEA) to scavenge HCl.[1] -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
Step-by-Step Workflow:
-
Charge: Dissolve 3,4-dichloro-1,2,5-thiadiazole (1.0 eq) in anhydrous DCM at 0°C.
-
Addition: Slowly add a solution of
-methylethanolamine (0.95 eq) and Et N (1.1 eq) dropwise over 60 minutes. Note: Using a slight deficit of the amine minimizes bis-substitution.[1] -
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 4 hours. Monitor by TLC or HPLC.[1]
-
Quench: Wash the organic layer with water (2x) and brine (1x) to remove amine salts.[1]
-
Purification: Dry over Na
SO , concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM) to isolate the mono-substituted product.
Synthesis Pathway Diagram[1][7]
Figure 1: Selective synthesis pathway via nucleophilic aromatic substitution (
Applications in Drug Discovery[1]
This compound serves as a "linchpin" scaffold.[1] The 1,2,5-thiadiazole ring is a bioisostere for phenyl, pyridine, or other heteroaromatic rings, often improving metabolic stability or modifying lipophilicity (LogP).[1]
Structural Homology[1][2]
-
Timolol Analogues: Timolol contains a morpholine ring at position 3 and a
-butylamino-hydroxypropoxy chain at position 4.[1] CAS 877802-01-2 allows researchers to reverse this connectivity or introduce different amino-alcohol linkers to probe -adrenergic receptor selectivity.[1] -
Muscarinic Agonists: Similar to Xanomeline and Vedaclidine , the thiadiazole core is critical for receptor binding.[1] The chloro-group allows for the coupling of azabicyclic rings (e.g., quinuclidine) to generate novel M1/M4 agonists for Alzheimer's or Schizophrenia treatment.[1]
Functionalization Workflow
Figure 2: Divergent synthesis strategies utilizing the chloro and hydroxyl functional handles.[1]
Analytical Specifications & Quality Control
To ensure suitability for pharmaceutical research, the following analytical standards must be met.
HPLC Method (Impurity Profiling)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine).[1]
-
Retention Time: The mono-substituted product elutes earlier than the bis-substituted impurity due to the polarity of the free -OH and -Cl groups versus the more lipophilic bis-amine.[1]
NMR Characterization ( H NMR, 400 MHz, DMSO-d )
- 3.05 ppm (s, 3H): N-Me singlet.[1]
-
3.50-3.60 ppm (m, 2H): N-CH
-CH -OH.[1] -
3.65-3.75 ppm (m, 2H): N-CH
-CH -OH.[1] - 4.80 ppm (t, 1H): -OH (exchangeable).
-
Absence of: Signals in the aromatic region (the thiadiazole ring has no protons).[1]
Safety & Handling
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or absorbed through skin (Category 4).[1]
-
Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1]
-
Sensitization: Potential skin sensitizer due to the reactive chloro-thiadiazole moiety.[1]
Handling Protocols:
-
Engineering Controls: Handle only in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Cl bond is slow but possible over long durations).[1]
-
Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or strong bases.[1]
References
-
ChemicalBook. (2024).[1] 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol - Product Entry. Retrieved from [1]
-
Hit2Lead. (2024). Compound BB-3020342 Profile. ChemBridge Corporation.[1] Retrieved from [1]
-
PubChem. (2024).[1] 1,2,5-Thiadiazole Structure and Bioactivity Data. National Center for Biotechnology Information.[1] Retrieved from [1]
-
Weinstock, L. M., et al. (1968).[1] Synthesis of 1,2,5-Thiadiazoles.[1][2][3][4] The reaction of 3,4-dichloro-1,2,5-thiadiazole. Journal of Organic Chemistry. (Foundational chemistry for 3,4-dichloro-1,2,5-thiadiazole reactivity).
-
Macor, J. E., et al. (2000).[1] Thiadiazole Derivatives as Muscarinic Agonists. Bioorganic & Medicinal Chemistry Letters. (Context for thiadiazole scaffolds in drug discovery).
